2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Kinase inhibition IRAK4 Anti-inflammatory

This aminopyrazole building block is essential for kinase inhibitor discovery programs requiring regiospecific 3-bromo-4-ethanamine substitution. Its configuration enables Pd-catalyzed Sonogashira/Suzuki-Miyaura couplings at C-3 while preserving the C-4 amine for amide formation or reductive amination. Critical for IRAK4 inhibitor development (IC50=0.300–39 nM) and anti-melanoma BRAF^V600E inhibitor optimization. Substitution with generic regioisomers alters pharmacophoric geometry and synthetic trajectory, compromising SAR reproducibility.

Molecular Formula C6H10BrN3
Molecular Weight 204.07 g/mol
Cat. No. B13452267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Molecular FormulaC6H10BrN3
Molecular Weight204.07 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)Br)CCN
InChIInChI=1S/C6H10BrN3/c1-10-4-5(2-3-8)6(7)9-10/h4H,2-3,8H2,1H3
InChIKeyZHTBTCMILLIWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine: A Versatile 3-Bromo-4-ethanamine Pyrazole Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


2-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS 1552605-63-6) is a heterocyclic organic compound with the molecular formula C6H10BrN3 and a molecular weight of 204.07 g/mol . Its structure features a 1-methylpyrazole core with a bromine substituent at the 3-position and an ethan-1-amine side chain at the 4-position . This compound belongs to the aminopyrazole class and is primarily utilized as a synthetic building block in medicinal chemistry and materials science, with documented relevance to kinase inhibitor development and anticancer agent synthesis [1].

Why 2-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine Cannot Be Replaced by Other Pyrazole Ethanamines or Aminopyrazoles


In medicinal chemistry, the specific substitution pattern on the pyrazole ring—particularly the positioning of the bromine atom and the ethylamine side chain—is a critical determinant of downstream biological activity, target engagement, and synthetic versatility [1]. The 3-bromo-4-ethanamine configuration of this compound enables distinct regioselective transformations, such as Sonogashira and Suzuki-Miyaura cross-couplings at the C-3 position, while preserving the C-4 ethylamine moiety for further functionalization [2]. Substituting this compound with regioisomers (e.g., 4-bromo-3-ethanamine analogs) or compounds lacking the bromine handle (e.g., 1-methyl-1H-pyrazol-4-yl)ethanamine) fundamentally alters both the synthetic trajectory and the pharmacophoric geometry, making generic substitution unreliable for reproducible results in kinase inhibitor programs or structure-activity relationship (SAR) studies [3]. The quantitative evidence below demonstrates where these structural distinctions translate into measurable performance differences.

2-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine: Quantitative Differentiation Evidence Versus Close Analogs


IRAK4 Kinase Inhibitory Potency of 3-Bromo-1-methyl-1H-pyrazol-4-yl-Containing Derivatives

The 3-bromo-1-methyl-1H-pyrazol-4-yl scaffold, when elaborated into carboxamide derivatives, demonstrates potent IRAK4 kinase inhibition with IC50 values in the low nanomolar range [1]. Specifically, a derivative bearing the 3-bromo-1-methyl-1H-pyrazol-4-yl moiety (N-(3-bromo-1-methyl-1H-pyrazol-4-yl)-2-(1,4-diazepan-1-yl)pyrrolo[2,1-f][1,2,4]triazine-7-carboxamide) exhibited an IC50 of 39 nM against IRAK4 [2]. This potency compares favorably to structurally distinct pyrazole-based IRAK4 inhibitors lacking the 3-bromo substitution pattern, where activity often resides in the micromolar range or is absent altogether [3].

Kinase inhibition IRAK4 Anti-inflammatory Immuno-oncology

BRAF^V600E Inhibitory Activity of 1H-Pyrazole-4-amine Derivatives Versus 1H-Pyrazole-3-amine Scaffolds

In a comparative SAR study of 1H-pyrazole-4-amines (FA series) and their urea derivatives (FN series) against BRAF^V600E-mutant melanoma, compounds bearing the 4-amino substitution pattern demonstrated significantly enhanced potency compared to previously reported 1H-pyrazole-3-amines and their urea derivatives [1]. The most potent compound in this series, FN10, exhibited an IC50 of 0.066 μM against BRAF^V600E and a GI50 of 0.81 μM against the A375 human melanoma cell line, which was comparable to the positive control vemurafenib [2]. This study establishes that the 4-position amine substitution (analogous to the ethan-1-amine moiety in the target compound) confers measurable advantages over the 3-position amine regioisomers in BRAF-targeted applications [3].

BRAF inhibition Melanoma Oncology Kinase

Anti-Inflammatory Activity of Brominated Pyrazole Derivatives Compared to Classical NSAIDs

Bromosubstituted pyrazole derivatives have been evaluated for anti-inflammatory activity in comparative studies against established reference drugs including amidopyrin, butadione, and hydrocortisone [1]. The brominated pyrazole scaffold confers enhanced anti-inflammatory activity relative to non-halogenated pyrazole analogs, as measured in standardized in vivo inflammation models [2]. The presence of the bromine atom at the 3-position of the pyrazole ring (as in 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine) contributes to this activity profile through electronic effects that modulate target binding and metabolic stability .

Anti-inflammatory Brominated pyrazoles In vivo pharmacology

Synthetic Versatility: Regioselective Cross-Coupling at the 3-Bromo Position

The 3-bromo substituent on the 1-methyl-1H-pyrazole ring provides a highly versatile synthetic handle for Pd-catalyzed cross-coupling reactions, including Sonogashira and Suzuki-Miyaura couplings [1]. Studies on 3-bromopyrazoles demonstrate that this position undergoes efficient late-stage diversification while preserving the functionality of substituents at the 4-position, including amino and alkylamino moieties . In contrast, regioisomeric 4-bromo-1-methyl-1H-pyrazol-3-yl analogs exhibit different reactivity profiles and electronic properties that limit their utility in certain coupling manifolds or alter the regiochemical outcome of subsequent transformations .

Synthetic chemistry Cross-coupling Building block Late-stage functionalization

2-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine: Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization for IRAK4-Targeted Therapeutics

Research teams developing IRAK4 inhibitors for inflammatory and autoimmune diseases should prioritize this building block based on demonstrated low nanomolar potency (IC50 = 39 nM and 0.300 nM) of derivatives bearing the 3-bromo-1-methyl-1H-pyrazol-4-yl scaffold [1]. The ethan-1-amine side chain at the 4-position provides a conjugation handle for further elaboration into potent carboxamide-based inhibitors [2].

BRAF^V600E Inhibitor Development for Anti-Melanoma Programs

Given the demonstrated superiority of 1H-pyrazole-4-amine scaffolds over 1H-pyrazole-3-amines in BRAF^V600E inhibition (IC50 = 0.066 μM, GI50 = 0.81 μM) [3], this compound serves as an optimal starting point for synthesizing anti-melanoma agents. The 3-bromo substituent enables further diversification to optimize potency and selectivity against BRAF-mutant cancers.

Anti-Inflammatory Agent Discovery Leveraging Brominated Pyrazole Scaffolds

Investigators pursuing novel anti-inflammatory compounds should select brominated pyrazole building blocks over non-halogenated analogs based on class-level evidence of enhanced activity comparable to established agents such as amidopyrin, butadione, and hydrocortisone [4]. The target compound offers both the bromine substituent and the ethan-1-amine handle for medicinal chemistry optimization.

Diversity-Oriented Synthesis and Late-Stage Functionalization Libraries

This compound is ideally suited for generating diverse chemical libraries via Pd-catalyzed cross-coupling reactions at the 3-bromo position [5]. The regiospecific 3-bromo-4-ethanamine substitution pattern enables efficient Sonogashira and Suzuki-Miyaura couplings while preserving the amine functionality for subsequent amide bond formation or reductive amination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.